

A Technical Guide to the Synthesis and Purification of DiSulfo-ICG Maleimide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DiSulfo-Indocyanine Green (ICG) maleimide, a near-infrared (NIR) fluorescent probe critical for bioconjugation applications. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and methods for chemical characterization, designed to equip researchers in drug development and molecular imaging with the necessary knowledge for producing high-purity **DiSulfo-ICG maleimide**.

Introduction

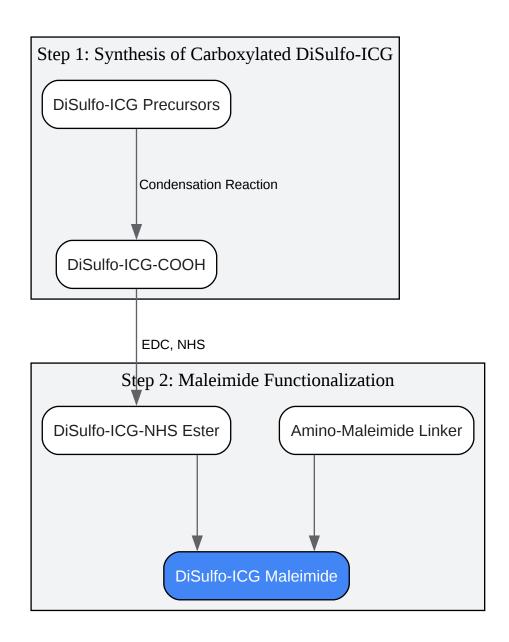
Indocyanine green (ICG) is a cyanine dye with strong absorption and fluorescence in the near-infrared spectrum (approximately 800 nm), a region where biological tissues exhibit minimal autofluorescence and light scattering. These properties make ICG and its derivatives highly valuable for in vivo imaging applications. The disulfonated form of ICG (DiSulfo-ICG) exhibits enhanced water solubility. The incorporation of a maleimide functional group allows for the covalent attachment of the dye to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. This site-specific conjugation is instrumental in the development of targeted fluorescent probes, antibody-drug conjugates (ADCs), and other advanced biopharmaceutical agents.

This guide details a common and effective method for the synthesis of **DiSulfo-ICG maleimide**, which proceeds through the creation of a carboxylated DiSulfo-ICG intermediate, followed by its activation and coupling to an amine-functionalized maleimide linker.



Synthesis Pathway

The synthesis of **DiSulfo-ICG maleimide** is typically achieved through a two-step process. The first step involves the synthesis of a DiSulfo-ICG derivative bearing a carboxylic acid functional group. This is followed by the activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which then readily reacts with an amino-functionalized maleimide to form a stable amide bond.



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Caption: A two-step synthesis pathway for **DiSulfo-ICG maleimide**.



Experimental Protocols

Step 1: Synthesis of Carboxylated DiSulfo-ICG (DiSulfo-ICG-COOH)

The synthesis of the DiSulfo-ICG core structure is based on the condensation of sulfonated indole precursors. To introduce a carboxylic acid handle, one of the precursors is functionalized with a carboxyl group. A general procedure is outlined below, which can be adapted from established ICG synthesis protocols.[1][2]

Materials:

- Carboxy-functionalized sulfonated indole precursor
- Non-functionalized sulfonated indole precursor
- Glutaconaldehyde dianil hydrochloride (or similar polymethine chain source)
- Anhydrous solvents (e.g., acetic anhydride, pyridine)
- Sodium acetate

Procedure:

- In a round-bottom flask protected from light, dissolve the carboxy-functionalized and nonfunctionalized sulfonated indole precursors in a mixture of anhydrous acetic anhydride and pyridine.
- Add sodium acetate to the mixture.
- Add the polymethine chain source (e.g., glutaconaldehyde dianil hydrochloride) portion-wise while stirring under an inert atmosphere (e.g., argon or nitrogen).
- Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
 The reaction progress can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

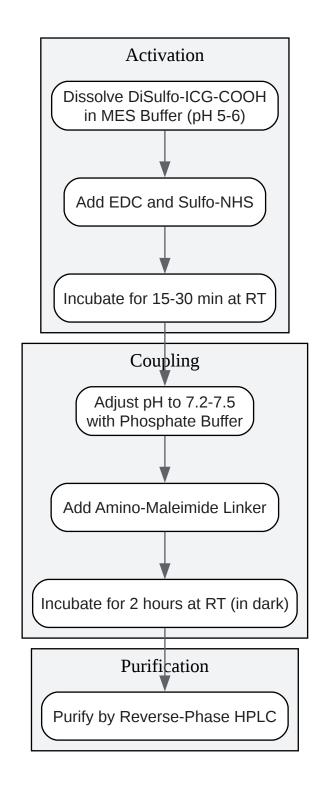


- After completion, cool the reaction mixture to room temperature and precipitate the crude product by adding an excess of diethyl ether.
- Collect the crude DiSulfo-ICG-COOH by filtration and wash with diethyl ether to remove residual solvents and unreacted starting materials.
- The crude product should be dried under vacuum and can be further purified by column chromatography on silica gel if necessary.

Step 2: EDC/NHS-Mediated Coupling to an Amino-Maleimide Linker

This step involves the activation of the carboxylic acid group on the DiSulfo-ICG-COOH intermediate to form an amine-reactive NHS ester, which is then reacted with an amino-maleimide linker, such as N-(2-aminoethyl)maleimide.[3][4][5]





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Caption: Workflow for the EDC/NHS-mediated coupling and purification.

Materials:



- DiSulfo-ICG-COOH
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS) for enhanced water solubility
- N-(2-aminoethyl)maleimide trifluoroacetate salt (or similar amino-maleimide linker)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
- Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

- Activation:
 - Dissolve DiSulfo-ICG-COOH in a minimal amount of DMF or DMSO, then dilute with Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).
 - Add EDC (e.g., 10-fold molar excess over DiSulfo-ICG-COOH) and Sulfo-NHS (e.g., 5-fold molar excess) to the solution.[4]
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring, protected from light.
- Coupling:
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Dissolve the amino-maleimide linker (e.g., 1.5 to 5-fold molar excess over DiSulfo-ICG-COOH) in the Coupling Buffer.
 - Add the amino-maleimide solution to the activated DiSulfo-ICG-NHS ester solution.
 - Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with continuous stirring and protected from light.



- Quenching (Optional):
 - The reaction can be quenched by adding a small molecule amine, such as hydroxylamine
 or Tris buffer, to a final concentration of 10-50 mM to react with any remaining NHS esters.

Purification of DiSulfo-ICG Maleimide

Purification of the final product is crucial to remove unreacted starting materials, byproducts from the EDC/NHS reaction, and any hydrolyzed maleimide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Experimental Protocol for RP-HPLC Purification:

- Column: A C18 stationary phase column is typically used.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a high percentage (e.g., 70-90%) over 20-30 minutes is generally effective. The hydrophobic nature of the ICG dye allows it to be retained on the column, while more polar impurities are washed away.
- Detection: The elution profile should be monitored at the absorbance maximum of ICG (around 780-800 nm) and also at a lower wavelength (e.g., 260 nm) to detect other components.[6]
- Collection and Lyophilization: The fractions corresponding to the main product peak are collected, combined, and the solvent is removed by lyophilization (freeze-drying) to yield the purified **DiSulfo-ICG maleimide** as a dark green or blue powder.



Parameter	Typical Value/Condition
Column Type	Reverse-Phase C18
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min (analytical scale)
Detection Wavelength	~785 nm and 260 nm
Gradient	5% to 95% Mobile Phase B over 30 min

Characterization

The identity and purity of the synthesized **DiSulfo-ICG maleimide** should be confirmed using various analytical techniques.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the **DiSulfo-ICG maleimide**.

Compound	Theoretical Molecular Weight (Da)
DiSulfo-ICG Maleimide	~1057.17 (as sodium salt)

Note: The exact molecular weight will depend on the specific linker used.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool to confirm the presence of the maleimide group. The two protons on the double bond of the maleimide ring typically appear as a characteristic singlet at approximately 6.7-6.9 ppm in D₂O or DMSO-d₆.[7][8] The disappearance of this peak after conjugation to a thiol-containing molecule can be used to monitor the reaction progress.



UV-Vis and Fluorescence Spectroscopy

The spectral properties of the purified **DiSulfo-ICG maleimide** should be measured to ensure the integrity of the fluorophore.

Parameter	Typical Wavelength (nm)
Absorption Maximum (λ_abs)	~787 nm
Emission Maximum (λ_em)	~819 nm

Note: These values can vary slightly depending on the solvent and conjugation state. [9]

Storage and Handling

DiSulfo-ICG maleimide is sensitive to light and moisture. It should be stored at -20°C in a desiccated environment, protected from light.[9] When preparing solutions, use anhydrous solvents like DMSO or DMF. Aqueous solutions of the maleimide should be used promptly as the maleimide group can hydrolyze over time, especially at pH values above 7.5.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of **DiSulfo-ICG maleimide**. By following the outlined protocols, researchers can produce a high-purity, reactive fluorescent probe suitable for a wide range of bioconjugation applications in biomedical research and drug development. Careful execution of each step, particularly the purification and characterization, is essential to ensure the quality and performance of the final product.

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